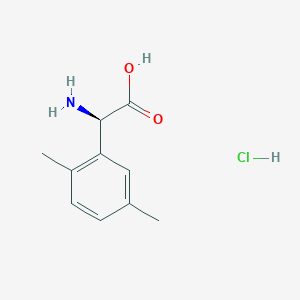
(R)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceutical compounds. The compound’s unique structure, featuring a chiral center and a substituted aromatic ring, makes it an interesting subject for research in organic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amino group or the aromatic ring, resulting in the formation of various reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, potentially inhibiting their activity or modulating their function. The aromatic ring and amino acid moiety contribute to its binding affinity and specificity.
相似化合物的比较
(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride: The enantiomer of the compound, with different biological activity.
2-Amino-2-phenylacetic acid hydrochloride: Lacks the dimethyl substitution on the aromatic ring, resulting in different chemical and biological properties.
2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern and chiral center, which confer distinct chemical reactivity and biological activity. Its ability to selectively interact with molecular targets makes it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m1./s1 |
InChI 键 |
KLPVDKNMMUWTDY-SBSPUUFOSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(=O)O)N.Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


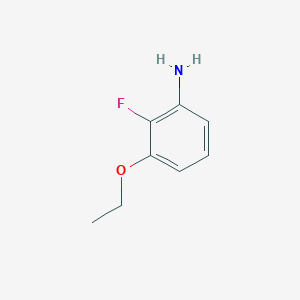

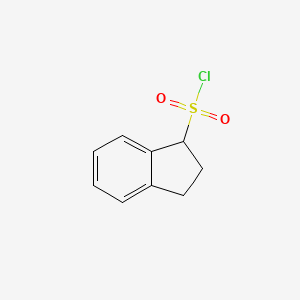
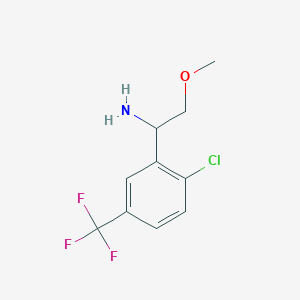
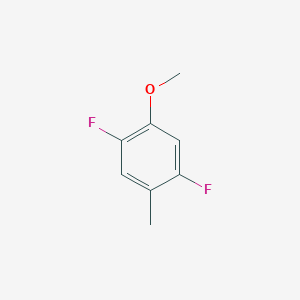

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)


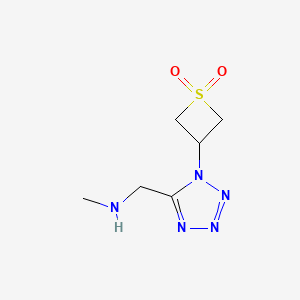
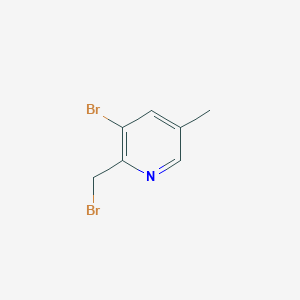
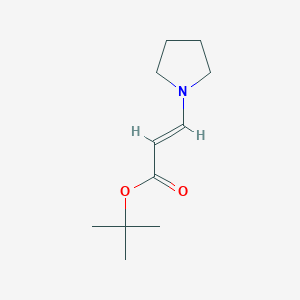
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)

